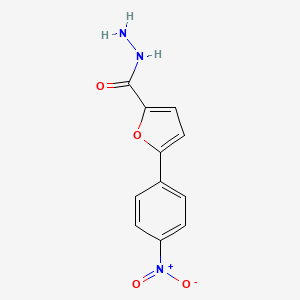

5-(4-Nitrophenyl) furan-2-carbohydrazide

Description

Significance of Furan (B31954) Ring Systems in Heterocyclic Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif in a vast number of natural products and synthetic compounds. mdpi.comresearchgate.net Its aromaticity and the presence of the heteroatom endow it with unique chemical properties, making it a versatile precursor in organic synthesis. mdpi.com Furan derivatives are integral to the fields of pharmaceuticals, agrochemicals, and materials science, often contributing significantly to the biological activity of larger molecules. researchgate.net

Role of Hydrazide Functionalities in Molecular Design

The hydrazide functional group (-CONHNH2) is a crucial component in the design and synthesis of new chemical entities. It serves as a versatile intermediate, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. nih.gov This reactivity is widely exploited in the construction of more complex heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. Furthermore, the hydrazide moiety itself can contribute to the biological profile of a molecule, often enhancing its antimicrobial or other pharmacological properties. nih.govresearchgate.net

Contextualizing 5-(4-Nitrophenyl) furan-2-carbohydrazide (B108491) within Modern Organic and Medicinal Chemistry Research

The specific compound, 5-(4-nitrophenyl) furan-2-carbohydrazide, incorporates three key pharmacophoric units: the furan ring, the hydrazide linker, and a 4-nitrophenyl group. The nitro group, particularly when attached to an aromatic system, is a well-known feature in many antimicrobial agents. nih.gov The combination of these three components in a single molecule suggests a strong potential for biological activity. Research in this area is driven by the ongoing need for new therapeutic agents to combat drug-resistant pathogens. derpharmachemica.com The synthesis of derivatives from this core structure is a common strategy to explore and optimize potential therapeutic effects. nih.govderpharmachemica.com

Overview of Research Trajectories for Furan-2-carbohydrazide Derivatives

The research trajectory for furan-2-carbohydrazide derivatives is primarily focused on the synthesis of novel compounds and the evaluation of their biological activities. A significant area of investigation is their potential as antimicrobial agents. nih.govderpharmachemica.com Scientists synthesize libraries of these compounds with various substitutions on the furan and phenyl rings to establish structure-activity relationships (SAR). derpharmachemica.com These studies aim to identify which chemical modifications lead to enhanced efficacy against different microbial strains. Another avenue of research explores their use as synthons for more complex heterocyclic systems with diverse pharmacological profiles. nih.govresearchgate.net

While direct and extensive research on this compound itself is not widely published, a significant body of work exists for its immediate derivatives, particularly Schiff bases formed by the condensation of the hydrazide with various aldehydes. A notable study in this area involves the synthesis and biological evaluation of 2-(4-hydroxyaryl)-N'-[{5'-(4-nitrophenyl)-furan-2'-yl}-methylidene]-ketohydrazide. derpharmachemica.com This research provides valuable insights into the chemical behavior and potential bioactivity of the parent carbohydrazide (B1668358).

The synthesis of this Schiff base derivative begins with the preparation of a ketohydrazide, which is then reacted with 5-(4-nitrophenyl)-2-furfuraldehyde. derpharmachemica.com The resulting compounds have been characterized using various spectroscopic methods and screened for their biological activities. derpharmachemica.com

Detailed Research Findings on a Derivative

A series of novel Schiff bases, including 2-(4-hydroxyaryl)-N'-[{5'-(4-nitrophenyl)-furan-2'-yl}-methylidene]-ketohydrazide, were synthesized and characterized. The structures of these compounds were confirmed using IR, 1H NMR, and mass spectrometry. derpharmachemica.com

Spectroscopic Data for 2-(4-hydroxyaryl)-N'-[{5'-(4-nitrophenyl)-furan-2'-yl}-methylidene]-ketohydrazide: derpharmachemica.com

| Spectroscopic Data | Value |

| IR (νmax, cm-1) | |

| C=O of CONH | 1656 |

| NH of CONH | 1619, 3332 |

| Aromatic C=C and C-H | 1551, 1457, 1217, 1191, 1067, 913, 727 |

| 1H NMR (DMSO-d6), δ, ppm | |

| Aromatic Protons | 6.76-7.82 (m, 10H) |

| CONH | 9.91 (s, 1H) |

| N=CH | 9.48 (s, 1H) |

| OH | 4.51 (s, 1H) |

| Mass Spectrum (m/z, %) | 351 [M+1, 100] |

This data is for the Schiff base derivative, not the parent carbohydrazide.

The synthesized Schiff bases were evaluated for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacterial strains. derpharmachemica.com The results indicated that these compounds possess significant antimicrobial properties. derpharmachemica.com

Antibacterial Screening Results of the Schiff Base Derivative: derpharmachemica.com

| Bacterial Strain | Zone of Inhibition (mm) |

| Gram-Positive | |

| S. aureus | Data not specified in the source |

| B. cereus | Data not specified in the source |

| E. faecalis | Data not specified in the source |

| S. epidermidis | Data not specified in the source |

| Gram-Negative | |

| E. coli | Data not specified in the source |

| S. typhi | Data not specified in the source |

| S. dysenteriae | Data not specified in the source |

| K. pneumoniae | Data not specified in the source |

The source mentions that the compounds were evaluated for in vitro antibacterial screening against these strains, but does not provide specific quantitative data for the zone of inhibition for this particular derivative in the provided text.

Furthermore, the study also investigated the anthelmintic activity of these Schiff bases against two species of earthworms, revealing significant activity. derpharmachemica.com This broad spectrum of biological activity underscores the potential of the this compound scaffold as a basis for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-13-11(15)10-6-5-9(18-10)7-1-3-8(4-2-7)14(16)17/h1-6H,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKRLNOTPUDJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 4 Nitrophenyl Furan 2 Carbohydrazide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H-NMR spectrum of 5-(4-nitrophenyl) furan-2-carbohydrazide (B108491) provides detailed information about the electronic environment of the protons in the molecule. The expected signals are assigned based on chemical shifts (δ) in parts per million (ppm), multiplicity (singlet, doublet, triplet), and coupling constants (J). The aromatic protons of the nitrophenyl and furan (B31954) rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic currents and electron-withdrawing groups. libretexts.org The protons of the carbohydrazide (B1668358) moiety (-CONHNH₂) exhibit distinct chemical shifts; the amide proton (NH) is expected to appear as a broad singlet at a significantly downfield position (around δ 10-12 ppm), while the terminal amine (-NH₂) protons would appear as another broad singlet further upfield. researchgate.net

Based on data from closely related structures like 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan protons are expected as two doublets, and the nitrophenyl protons as two distinct doublets characteristic of a para-substituted benzene (B151609) ring.

Interactive Data Table: Predicted ¹H-NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CONH- | ~11.5 | Singlet (broad) | - |

| H (Nitrophenyl) | ~8.30 | Doublet | ~9.0 |

| H (Nitrophenyl) | ~8.00 | Doublet | ~9.0 |

| H (Furan) | ~7.45 | Doublet | ~3.7 |

| H (Furan) | ~7.35 | Doublet | ~3.7 |

| -NH₂ | ~4.70 | Singlet (broad) | - |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. udel.edu The carbonyl carbon of the carbohydrazide group is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. researchgate.net Carbons of the aromatic rings (furan and nitrophenyl) appear in the δ 110-160 ppm region. The carbon attached to the nitro group (C-NO₂) and the carbons of the furan ring bonded to the oxygen and the nitrophenyl group are the most deshielded within this range.

Interactive Data Table: Predicted ¹³C-NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbohydrazide) | ~160.0 |

| C5 (Furan) | ~154.5 |

| C9 (Nitrophenyl) | ~147.5 |

| C2 (Furan) | ~146.0 |

| C6 (Nitrophenyl) | ~135.0 |

| C7, C11 (Nitrophenyl) | ~125.5 |

| C8, C10 (Nitrophenyl) | ~125.0 |

| C3 (Furan) | ~120.0 |

| C4 (Furan) | ~112.0 |

To unequivocally assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, such as the adjacent protons on the furan ring (H3 with H4) and the ortho-coupled protons on the p-nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the assigned proton signals of the furan and nitrophenyl rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connectivity between different parts of the molecule. For instance, HMBC would show a correlation from the H3 proton of the furan ring to the carbonyl carbon (C=O) of the carbohydrazide group, confirming the attachment of the side chain to the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which helps in determining the molecule's conformation and stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 5-(4-nitrophenyl) furan-2-carbohydrazide is expected to show characteristic absorption bands confirming its structure. rsc.org

Key expected vibrations include the N-H stretching of the amide and amine groups, the C=O stretching of the carbonyl group (Amide I band), and the strong symmetric and asymmetric stretches of the nitro (NO₂) group. The presence of the furan and benzene rings would be confirmed by C=C and C-H aromatic stretching and bending vibrations.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3400 | N-H (Amine) | Asymmetric & Symmetric Stretch |

| 3150 - 3250 | N-H (Amide) | Stretch |

| 3050 - 3150 | C-H (Aromatic) | Stretch |

| 1650 - 1670 | C=O (Amide I) | Stretch |

| 1590 - 1610 | N-H (Amine) | Bending |

| 1500 - 1530 | N-O (Nitro) | Asymmetric Stretch |

| 1340 - 1360 | N-O (Nitro) | Symmetric Stretch |

| 1200 - 1250 | C-O-C (Furan) | Asymmetric Stretch |

| 850 - 870 | C-H (p-substituted) | Out-of-plane Bend |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound (C₁₁H₉N₃O₄), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its calculated exact mass of 247.0593 g/mol .

The fragmentation of the molecular ion under electron impact (EI) or other ionization methods provides valuable structural information. gbiosciences.com The fragmentation pattern is predictable based on the stability of the resulting fragments. libretexts.org Plausible fragmentation pathways for this compound would include:

Cleavage of the N-N bond, leading to the formation of a furan-carbonyl cation.

Loss of the entire hydrazide group.

Fragmentation of the furan ring.

Loss of the nitro group (NO₂) or neutral nitric oxide (NO) from the phenyl ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment |

| 247 | [C₁₁H₉N₃O₄]⁺ (Molecular Ion) |

| 216 | [M - NHNH₂]⁺ |

| 188 | [M - NHNH₂ - CO]⁺ |

| 172 | [M - NO₂ - CO - H]⁺ |

| 146 | [C₈H₄O₂]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 121 | [C₅H₂O-CO-NHNH₂]⁺ |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure that determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. davidson.edu This experimental data is then compared with the calculated theoretical percentages based on the proposed molecular formula to confirm its elemental composition and purity. ma.edu For a proposed formula of C₁₁H₉N₃O₄, the calculated elemental composition must match the experimental values within an acceptable margin of error (typically ±0.4%) to validate the empirical formula. stackexchange.com

Interactive Data Table: Elemental Analysis for C₁₁H₉N₃O₄

| Element | Molecular Formula | Calculated (%) | Found (%) |

| Carbon (C) | C₁₁H₉N₃O₄ | 53.45 | - |

| Hydrogen (H) | C₁₁H₉N₃O₄ | 3.67 | - |

| Nitrogen (N) | C₁₁H₉N₃O₄ | 17.00 | - |

Single Crystal X-ray Diffraction (SC-XRD) Analysis of Furan-2-carbohydrazide Analogues

Single-crystal X-ray diffraction (SC-XRD) stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions that govern the crystal packing. While the specific crystal structure of 5-(4-nitrophenyl)furan-2-carbohydrazide is not extensively detailed in the reviewed literature, analysis of its close analogues provides significant insights into the structural characteristics of this class of compounds.

A closely related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, has been analyzed using synchrotron diffraction data, revealing a wealth of information about its solid-state conformation and intermolecular interactions. mdpi.com The analysis of this analogue showed an abundance of strong intermolecular contacts, including a complex network of hydrogen bonds and significant π-π stacking forces. mdpi.com In its crystal structure, two nearly planar molecules were observed, with the dihedral angle between the furan and phenyl rings being 4.1(1)° for one molecule and 6.1(1)° for the other. mdpi.com This planarity is a key feature that influences the packing of the molecules in the crystal lattice.

The crystal packing of 5-(4-nitrophenyl)furan-2-carboxylic acid is further stabilized by π-π interactions between the aromatic portions of adjacent molecules. mdpi.com The centroid-centroid distances between the phenyl rings were found to be 3.88(1) Å and 3.60(1) Å, indicating significant stacking interactions. mdpi.com The crystal lattice also incorporates water molecules and ammonium ions, which participate in an extensive hydrogen-bonding network, further consolidating the crystal packing. mdpi.com

Another analogue, N′-[(1E)-(5-nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide, demonstrates the importance of hydrogen bonding in defining the supramolecular architecture. nih.govnih.gov In the crystal of this compound, N—H⋯O hydrogen bonds lead to the formation of supramolecular chains. nih.govnih.gov The three-dimensional structure is further stabilized by C—H⋯O interactions involving the nitro group, as well as π–π interactions between the thienyl and furanyl rings, with an inter-centroid distance of 3.515 (2) Å. nih.govnih.gov

The planarity of the furan and phenyl rings is a recurring feature in these analogues. For instance, in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, the angle between the best mean planes of the furan and phenyl groups is a mere 3.3(1)°. unimi.it This near-coplanarity facilitates efficient crystal packing, which is dominated by stacking interactions. unimi.it

In the broader class of furan-2-carbohydrazide derivatives, intermolecular N—H⋯O hydrogen bonds involving the keto group are a common motif, often leading to the formation of one-dimensional strands. nih.gov For example, in (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide, these intermolecular hydrogen bonds are a key feature of the crystal packing. nih.gov This compound also exhibits an intramolecular O—H⋯N hydrogen bond, which contributes to the stability of its molecular conformation. nih.gov

The following tables summarize key crystallographic data for some furan-2-carbohydrazide analogues, illustrating the common structural features.

Table 1: Selected Crystallographic Data for Furan-2-carbohydrazide Analogues

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (E)-N′-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate | Orthorhombic | P2₁2₁2₁ | - | - | - | - |

| N′-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide | Orthorhombic | Pbca | 11.3142(4) | 7.5526(2) | 22.9030(9) | - |

| Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Monoclinic | P2₁/c | - | - | - | - |

Data extracted from various sources. unimi.itresearchgate.netrsc.org

Table 2: Key Bond Lengths and Torsion Angles for Selected Analogues

| Compound | Bond | Length (Å) | Torsion Angle | Angle (°) |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | C4-C5-C6-C7 | - | 3.7(4) | |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | C8-C9-N1-O4 | - | 13.5(3) | |

| N′-[5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine | N-N | 1.356 (3) | N2—N1—C18—C23 | 89.1 (3) |

| N′-[5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine | N2=C1 | 1.286 (3) | - | - |

| N′-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide | C5-N1 | 1.276(2) | - | - |

| N′-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide | N2-C6 | 1.346(2) | - | - |

Data extracted from various sources. mdpi.comresearchgate.netnih.gov

In Vitro Biological Activity and Mechanistic Pathways of Furan 2 Carbohydrazide Compounds

In Vitro Antimicrobial Research

The antimicrobial potential of furan-2-carbohydrazide (B108491) compounds, particularly those with a 5-nitrofuran moiety, has been a subject of significant research. These studies explore their efficacy against a range of pathogenic microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 5-nitrofuran have demonstrated a broad spectrum of antibacterial effects, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov Research into a series of 5-nitrofuran-triazole conjugates revealed promising inhibitory activity against Gram-positive strains, with some compounds also showing mild effects on Gram-negative bacteria. nih.gov Specifically, certain conjugates exhibited a minimum inhibitory concentration (MIC) value of 1.17 μg/ml against various bacterial strains. nih.gov One compound in this series was found to be as potent as the standard drug Ciprofloxacin against Bacillus subtilis, with a minimum bactericidal concentration (MBC) of 1.17 μg/ml. nih.gov

The antibacterial activity of these compounds is often attributed to the presence of the nitro group on the furan (B31954) ring. researchgate.netnih.gov This structural feature is considered essential for their mechanism of action, which involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of toxic reactive species that damage cellular components. researchgate.netsemanticscholar.org Studies have also shown that derivatives of 5-nitrofurans can be effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Furan-2-carbohydrazide Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC in µg/ml) | Reference |

|---|---|---|---|

| 5-Nitrofuran-triazole conjugate (8e) | Bacillus subtilis | MBC: 1.17 | nih.gov |

| 5-Nitrofuran-triazole conjugates (8a, 8b, 8e, 8f, 8h) | Various strains | MIC: 1.17 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antifungal Activity Against Pathogenic Fungi

In addition to antibacterial properties, furan-2-carbohydrazide derivatives, especially those containing a 5-nitrofuran scaffold, have been investigated for their antifungal potential. Studies have shown that these compounds can significantly inhibit the growth of various pathogenic fungi, including different species of Candida. nih.gov

A series of synthesized N-acetyl pyrazole (B372694) derivatives originating from 5-(4-nitrophenyl) furan-2-carbaldehyde were screened for their in vitro antifungal activity against Aspergillus niger. researchgate.net Several of these compounds demonstrated notable antifungal effects when compared to standard reference drugs. researchgate.net Similarly, other research on 5-nitro-2-furfurylidene derivatives has indicated high activity against Candida albicans. researchgate.net The mechanism of antifungal action is thought to involve the disruption of fungal cell morphology and the promotion of reactive oxygen species (ROS) formation, which ultimately inhibits fungal proliferation. nih.gov

Table 2: Antifungal Activity of Selected Furan-2-carbohydrazide Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| N-acetyl pyrazole derivatives (5a, 5b, 5c, 5d, 5g, 5h, 5j) | Aspergillus niger | Motivating antifungal activity | researchgate.net |

| 5-Nitro-2-furfurylidene derivatives (9a, 9c-g) | Candida albicans | High activity (at 100μg) | researchgate.net |

| 5-Nitrofuran derivative (B5) | Candida albicans | MIC80: 0.25-8 µg/mL | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antitubercular Activity Against Mycobacterium tuberculosis

The furan nucleus is a key structural component in several compounds with demonstrated activity against Mycobacterium tuberculosis. mdpi.com Specifically, derivatives containing a 5-nitrofuran ring have been a focus of antitubercular drug discovery efforts. semanticscholar.orgaimspress.com

Research on 5-nitrofuran-triazole conjugates has identified compounds with significant antitubercular activity against the H37Rv strain of Mycobacterium tuberculosis. One particular conjugate, compound 8e, showed a promising minimum inhibitory concentration (MIC) of 0.25 μg/ml. nih.gov The antitubercular potential of these compounds is often linked to the furan moiety, as its replacement with other structural motifs has been shown to reduce or eliminate antimycobacterial activity. mdpi.com The mechanism of action is believed to involve the inhibition of essential mycobacterial enzymes. mdpi.com

Table 3: Antitubercular Activity of Selected Furan-2-carbohydrazide Derivatives

| Compound/Derivative | Mycobacterium tuberculosis Strain | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| 5-Nitrofuran-triazole conjugate (8e) | H37Rv | 0.25 | nih.gov |

| Benzofuran-2-carbohydrazide derivative (3b) | H37Rv | 1.6 | derpharmachemica.com |

This table is interactive. Click on the headers to sort the data.

In Vitro Antiproliferative and Anticancer Research

The cytotoxic effects of furan-2-carbohydrazide compounds against various cancer cell lines have been explored, highlighting their potential as anticancer agents.

Evaluation of Cytotoxic Effects on Human Cancer Cell Lines (e.g., HepG-2, A549, MCF-7)

Numerous studies have evaluated the in vitro cytotoxic activity of furan-2-carbohydrazide derivatives against a panel of human cancer cell lines. For instance, a series of novel carbohydrazide (B1668358) derivatives bearing a furan moiety were tested against the A549 human lung cancer cell line. researchgate.net One compound, in particular, demonstrated significant anticancer effects with an IC50 value of 43.38 µM. researchgate.net

Other research has focused on the effects on the HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. bohrium.com Certain chromene derivatives of furan-hydrazide exhibited high reactivity against HepG-2 cells, with IC50 values as low as 8.1 μM. bohrium.com These potent derivatives were found to arrest the cell cycle at the G2/M phase and induce apoptosis. bohrium.com Similarly, new furan-based derivatives have shown good cytotoxic activity against MCF-7 cells, with IC50 values in the low micromolar range. nih.gov

Table 4: Cytotoxic Effects of Furan-2-carbohydrazide Derivatives on Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Carbohydrazide derivative (3e) | A549 (Lung) | 43.38 | researchgate.net |

| Chromene derivative (8b) | HepG-2 (Liver) | 8.1 | bohrium.com |

| Chromene derivative (8a) | HepG-2 (Liver) | 9 | bohrium.com |

| Furan-based derivative (7) | MCF-7 (Breast) | 2.96 | nih.gov |

| Furan-based derivative (4) | MCF-7 (Breast) | 4.06 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Assessment of Selectivity Against Normal Fibroblast Cells in Vitro

A critical aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Several studies on furan-2-carbohydrazide derivatives have included assessments of their cytotoxicity against normal cell lines, such as fibroblasts.

In a study evaluating new carbohydrazide derivatives, one compound that showed significant anticancer effects on A549 lung cancer cells did not exhibit cytotoxic effects on normal BJ fibroblast cells. researchgate.net This suggests a degree of selectivity for the cancer cells. Similarly, furan-based compounds that were cytotoxic to MCF-7 breast cancer cells were also evaluated against the normal breast cell line MCF-10A and showed higher IC50 values, indicating lower toxicity to the normal cells. nih.gov Furthermore, research on 5-nitrofuran-triazole conjugates found that many of these compounds were less toxic to normal mammalian cells than the widely used antibacterial drug Ciprofloxacin. nih.gov

Table 5: Cytotoxicity of Furan-2-carbohydrazide Derivatives on Normal Cells

| Compound/Derivative | Normal Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Carbohydrazide derivative (3e) | BJ (Fibroblast) | Not cytotoxic | researchgate.net |

| Furan-based derivative (4) | MCF-10A (Breast) | > 4.06 | nih.gov |

| Furan-based derivative (7) | MCF-10A (Breast) | > 2.96 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Studies of Antiproliferative Action (e.g., vacuolization induction, enzyme inhibition)

The antiproliferative action of furan-2-carbohydrazide derivatives, including compounds like 5-(4-Nitrophenyl) furan-2-carbohydrazide, is often attributed to their ability to interfere with specific biological pathways essential for cell growth and survival. One of the primary mechanisms investigated is enzyme inhibition. These compounds have been shown to target various enzymes crucial for cellular processes. For instance, derivatives of this class have demonstrated inhibitory effects against enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.gov While these specific enzymes are more directly related to metabolic disorders, the principle of enzyme inhibition is a key aspect of the broader therapeutic potential of furan derivatives. nih.gov

In the context of antiproliferative activity, furan-based scaffolds can be designed to interact with the catalytic sites of enzymes vital for cancer cell proliferation. For example, in a study of structurally related furan derivatives, the 4-nitrophenyl moiety was found to be crucial for binding within the S1 pocket of the SARS-CoV-2 main protease, forming a key hydrogen bond with a histidine residue (His163). nih.gov This specific interaction highlights the capacity of the nitrophenyl-furan scaffold to act as a potent enzyme inhibitor. The furan ring itself often plays a role by burying deep into hydrophobic pockets of the enzyme, such as the S2 site, and establishing π-π stacking interactions with amino acid residues like histidine. nih.gov The inhibition of such critical enzymes disrupts viral replication or cellular signaling pathways, leading to a cytostatic or cytotoxic effect.

Structure-Activity Relationship (SAR) Analysis for Biological Activities

The biological activity of this compound and its analogs is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) analysis reveals how modifications to different parts of the molecule—the furan ring, the nitrophenyl moiety, and the hydrazide linker—can enhance or diminish their therapeutic effects.

Impact of Substituents on Furan Ring

The furan ring is a core structural component that significantly influences the biological activity of these compounds. nih.gov Its electron-rich nature and specific geometry allow it to participate in various interactions with biological targets. researchgate.net The substitution pattern on the furan ring, particularly at the 5-position where the nitrophenyl group is attached, is a critical determinant of potency.

Systematic SAR investigations on related 5-aryl-furan-2-carboxamide derivatives have shown that the nature of the aryl group at the C-5 position can be fine-tuned to optimize activity. For example, in a series of urotensin-II receptor antagonists, modifying the substituents on the C-5 phenyl ring led to significant changes in inhibitory concentration. The introduction of specific substituents, such as fluorine atoms, resulted in compounds with highly potent antagonist activity. nih.gov This suggests that electronic and steric properties of the C-5 substituent are key to molecular recognition and binding affinity.

Table 1: Impact of C-5 Aryl Substituents on Biological Activity of Furan-2-carboxamide Analogs

| C-5 Aryl Substituent | Relative Potency | Key Finding | Reference |

| Phenyl | Baseline | Serves as a foundational scaffold for SAR studies. | nih.gov |

| 3,4-Difluorophenyl | High | The 3,4-difluoro substitution pattern was identified as optimal, leading to a highly potent antagonist with an IC50 value of 6 nM in the studied series. | nih.gov |

| Other substituted phenyls | Varied | A variety of other substitutions on the aryl ring were explored, demonstrating that potency is sensitive to the nature and position of the substituent. | nih.gov |

Influence of Nitrophenyl Moiety

The nitrophenyl moiety is a crucial pharmacophore in many biologically active furan-2-carbohydrazide derivatives. Its presence and the position of the nitro group can dramatically affect the compound's interaction with target proteins. ontosight.ai The strong electron-withdrawing nature of the nitro group influences the electronic distribution of the entire molecule.

Studies have shown that the 4-nitrophenyl group can fit precisely into specific binding pockets of enzymes. For instance, molecular docking studies revealed that the 4-nitrophenyl moiety of a furan-based inhibitor was located at the S1 site of a viral protease, where it formed a critical hydrogen bond with the residue His163. nih.gov The position of the nitro group is also important; compounds with an ortho-nitrophenol have been identified as a good scaffold for glucagon (B607659) receptor inhibitory activity, while other studies highlight the efficacy of the para-nitro substitution. nih.govnih.gov The removal or replacement of the 4-nitrophenyl group with other substituents, such as a 4-bromobenzenyl group, can lead to a remarkable loss of inhibitory activity. nih.gov This underscores the essential role of the nitrophenyl group in establishing potent biological activity.

Table 2: Influence of Phenyl Ring Substituents on Inhibitory Activity

| Phenyl Ring Moiety | Effect on Potency | Rationale | Reference |

| 4-Nitrophenyl | Essential for high potency | Fits into the S1 binding pocket and forms a key hydrogen bond with His163. | nih.gov |

| 3-Carboxyl phenyl | Essential in some scaffolds | Maintained high potency in a specific series of SARS-CoV-2 Mpro inhibitors. | nih.gov |

| 4-Bromobenzenyl | Remarkable loss of activity | Indicates that both electronic properties and the ability to form specific interactions are crucial, which the bromo-substituent lacks compared to the nitro group. | nih.gov |

| 2-Nitrophenyl | Active scaffold | The ortho-position of the nitro group has also been found to be favorable for certain biological targets like the glucagon receptor. | nih.govnih.gov |

Role of Hydrazide and Derived Heterocyclic Linkers

The hydrazide (-CO-NH-NH-) linker is not merely a spacer but an active functional group that contributes significantly to the molecule's biological profile. Organic acid hydrazides are known to be useful synthons for creating various heterocyclic compounds and possess a wide range of pharmacological applications. mdpi.comresearchgate.net The hydrazide moiety can participate in hydrogen bonding with target receptors, a feature enhanced by its ability to exist in keto-enol tautomeric forms. mdpi.comresearchgate.net The two acidic hydrogens of the carbohydrazide linker can form crucial hydrogen bonds within a receptor's binding cavity. nih.gov

The importance of the hydrazide linker is demonstrated when it is modified or replaced. In some benzofuran (B130515) series, the presence of the -CONH group was found to be necessary for anticancer activity. nih.gov Replacing the hydrazide with other linkers can modulate the compound's activity. For example, converting the hydrazide into a triazole ring has been shown to maintain or even enhance antibiofilm activity in certain furan-2-carboxamide series. nih.gov Conversely, replacing a thiourea (B124793) linker with a hydrazine (B178648) linker in a different series led to a decrease in inhibitory potency, suggesting that the optimal linker is highly dependent on the specific scaffold and biological target. nih.gov

Table 3: Comparison of Hydrazide and Other Linkers on Biological Activity

| Linker Type | Impact on Activity | Example Finding | Reference |

| Hydrazide (-CONHNH-) | Generally promotes activity | The two acidic hydrogens can form important hydrogen bonds. The -CONH group is often necessary for activity. | nih.govnih.gov |

| Triazole | Can maintain or enhance activity | In a series of furan-2-carboxamides, triazoles were among the most remarkable groups for antibiofilm activity. | nih.gov |

| Thiourea | Potent in specific scaffolds | A thiourea linker was found to be a good skeleton for a series of newly identified SARS-CoV-2 Mpro inhibitors. | nih.gov |

| Amine vs. Amide | Linkage type is critical | In one study, an amine linkage led to higher anticancer and antibacterial activity compared to an amide linkage. | orientjchem.org |

Conformational Flexibility and Steric Hindrance Effects

Studies on furan- and thiophene-based arylamides reveal that these molecules have distinct conformational preferences. nih.gov Intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation. For example, furan-2-carboxamide structures can adopt an "eclipsed" conformation, which can be retained even in polar solvents. nih.gov The planarity between the furan and phenyl rings is also a factor; in the crystal structure of a related aroylhydrazone, the dihedral angle between the benzene (B151609) and furan rings was found to be 16.12°, indicating a nearly coplanar arrangement. researchgate.net This conformation is often stabilized by intramolecular hydrogen bonds and a trans configuration with respect to the C=N and N-N bonds. researchgate.net

Steric hindrance can also play a crucial role. The introduction of bulky substituents on either the furan or the phenyl ring can prevent the molecule from adopting the optimal conformation for binding, thereby reducing its biological activity. Conversely, appropriately sized substituents can enhance binding by making favorable van der Waals contacts within the binding pocket.

Q & A

Q. What are the standard synthetic routes for 5-(4-nitrophenyl)furan-2-carbohydrazide, and how can reaction yields be optimized?

The synthesis typically involves chlorination of N′-(4-nitrophenyl)furan-2-carbohydrazide to form a carbohydrazonoyl chloride intermediate, followed by cycloaddition with acetylacetone under basic conditions (e.g., ethanolic sodium ethoxide). Key parameters for yield optimization include stoichiometric control, reaction temperature (often 60–80°C), and inert atmosphere to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .

Q. How can the crystallinity and molecular conformation of this compound be validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., ethanol solvent) are analyzed using programs like SHELXL for structure refinement. Powder XRD confirms phase purity, while FT-IR and NMR (¹H/¹³C) validate functional groups and proton environments. For non-centrosymmetric crystals, second-harmonic generation (SHG) testing quantifies nonlinear optical properties .

Q. What spectroscopic techniques are essential for characterizing intermediate products during synthesis?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1670–1690 cm⁻¹) and hydrazide (N-H, ~3150–3300 cm⁻¹) groups.

- NMR : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm for nitrophenyl) and furan protons (δ 6.2–7.2 ppm). ¹³C NMR confirms carbamide (C=O, ~165–170 ppm) and nitrophenyl carbons.

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods elucidate the anticancer mechanism of 5-(4-nitrophenyl)furan-2-carbohydrazide?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer. Molecular docking studies (e.g., Autodock Vina) model interactions with biological targets like methionine aminopeptidase or DNA topoisomerases. Free energy perturbation (FEP) simulations quantify binding affinities, while molecular dynamics (MD) assess stability of ligand-target complexes .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cancer cell lines?

- Dose-Response Curves : Use IC₅₀ values to compare potency (e.g., A549 lung carcinoma vs. MCF-7 breast cancer).

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) distinguishes necrotic vs. apoptotic cell death.

- Pathway Analysis : Western blotting for caspase-3/9, Bcl-2, and Bax proteins clarifies apoptotic mechanisms. Contradictions may arise from cell-specific uptake or metabolic activation; isotope-labeled analogs can track intracellular distribution .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- Nitrophenyl vs. Chlorophenyl : Nitro groups enhance electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Chlorine improves lipophilicity, boosting membrane permeability.

- Hydrazide vs. Amide : Hydrazide moieties enable Schiff base formation with carbonyls in target proteins. Comparative SAR studies show that 4-nitrophenyl derivatives exhibit higher cytotoxicity (IC₅₀ ~12 μM) than 4-chlorophenyl analogs (IC₅₀ ~25 μM) in A549 cells .

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

- Disorder : Flexible nitrophenyl groups may exhibit rotational disorder. Partial occupancy modeling in SHELXL refines disordered regions.

- Twinned Data : Multi-component refinement or HKLF5 format in SHELXL handles twinning.

- Weak Diffraction : High-intensity synchrotron sources improve data resolution for low-quality crystals .

Methodological Best Practices

Q. How to design a robust assay for evaluating antimicrobial activity?

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Zone of Inhibition : Agar diffusion assays compare compound efficacy to standard antibiotics (e.g., ampicillin).

- Resazurin Assay : Fluorescence-based viability testing quantifies metabolic activity post-treatment .

Q. What quality control measures ensure reproducibility in synthetic batches?

- HPLC Purity : Use C18 columns (acetonitrile/water mobile phase) to confirm ≥95% purity.

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (deviation <0.4%).

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify hygroscopic or light-sensitive batches .

Data Interpretation and Validation

Q. How to reconcile discrepancies between computational predictions and experimental bioactivity results?

- False Positives : Validate docking hits with SPR (surface plasmon resonance) for binding kinetics.

- Metabolic Stability : Liver microsome assays assess compound degradation.

- Off-Target Effects : CRISPR-Cas9 knockout models confirm target specificity.

Discrepancies often stem from oversimplified computational models (e.g., ignoring solvation effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.